tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate

Description

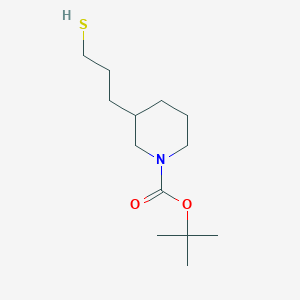

The compound tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 3-mercaptopropyl substituent at the 3-position. The mercapto (-SH) group introduces unique reactivity, enabling applications in drug conjugation, metal coordination, or thiol-based click chemistry. The analysis below focuses on structurally analogous tert-butyl piperidine carboxylates with variations in the 3-position substituents, as documented in the literature.

Properties

Molecular Formula |

C13H25NO2S |

|---|---|

Molecular Weight |

259.41 g/mol |

IUPAC Name |

tert-butyl 3-(3-sulfanylpropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO2S/c1-13(2,3)16-12(15)14-8-4-6-11(10-14)7-5-9-17/h11,17H,4-10H2,1-3H3 |

InChI Key |

BSNDMUDBGHILAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound employed across various scientific disciplines due to its unique structural features. Its applications span chemistry, biology, medicine, and industry, leveraging its reactivity and stability in different contexts.

Scientific Research Applications

Chemistry

- Building Block for Synthesis this compound serves as a crucial building block in the synthesis of complex molecules. Its piperidine core and mercaptopropyl group offer versatile sites for chemical modifications and interactions.

- Reaction Conditions and Synthetic Routes The synthesis typically involves reacting piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine, conducted under anhydrous conditions to prevent ester group hydrolysis. Common solvents include dichloromethane or tetrahydrofuran, with a base such as triethylamine often catalyzing the reaction.

Biology

- Interaction Studies This compound is instrumental in studying the interactions of piperidine derivatives with biological targets. It acts as a ligand in binding studies and as a precursor in synthesizing biologically active molecules.

- Mechanism of Action The compound interacts with molecular targets such as enzymes or receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity, while the piperidine ring interacts with binding sites on enzymes or receptors, modulating their function.

Medicine

- Therapeutic Potential The compound is investigated for its potential therapeutic properties in medicinal chemistry. It is explored in developing new drugs targeting specific enzymes or receptors.

Industry

- Specialty Chemicals and Materials In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Production Methods

- Laboratory vs. Industrial Synthesis Industrial production mirrors laboratory synthesis but is scaled up for larger quantities. Continuous flow reactors and automated systems enhance efficiency and yield. Purification steps like recrystallization or chromatography ensure the final product's purity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The piperidine ring can also interact with binding sites on enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl piperidine carboxylates with modifications at the 3-position, along with their properties and applications:

Reactivity and Functional Group Analysis

- Mercaptopropyl vs. Iodopropyl : While the mercapto group (-SH) in the target compound is nucleophilic and redox-active, the iodopropyl analog (CAS 163210-23-9) is electrophilic, serving as a precursor for cross-coupling reactions (e.g., with boronic acids) .

- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl derivative (CAS 146667-84-7) is polar and amenable to esterification, whereas the aminoethyl analog (CAS 1235439-55-0) provides a primary amine for amide bond formation in drug candidates .

- Chiral Aminoamide Substituents: The chiral aminoamide derivative (CAS 1354028-87-7) demonstrates stereoselective binding to proteases, a critical feature in antiviral drug design .

Biological Activity

tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a mercaptopropyl moiety. Its chemical formula is C₁₃H₁₉NO₂S, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercaptopropyl group may facilitate interactions through thiol-based mechanisms, potentially influencing redox states within cells. The piperidine ring enhances conformational flexibility, allowing for diverse interactions with target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can exhibit antibacterial properties against various pathogens, including multidrug-resistant strains .

- Antiviral Activity : Similar piperidine derivatives have demonstrated inhibitory effects against viral enzymes, suggesting potential applications in antiviral drug development .

- Cytotoxicity : Initial evaluations indicate that certain concentrations of the compound may induce cytotoxic effects in specific cell lines, necessitating further investigation into its selectivity and therapeutic index .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine ring and the substituents significantly influence the biological activity of the compound. For instance, variations in the length and nature of the alkyl chains can alter binding affinities and biological responses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various piperidine derivatives against Escherichia coli, focusing on their ability to inhibit the AcrAB-TolC efflux pump. Compounds similar to this compound showed promise in enhancing the effectiveness of traditional antibiotics .

- Antiviral Properties : In vitro studies demonstrated that certain piperidine derivatives exhibited antiviral activity against influenza viruses. The mechanism was linked to inhibition of viral replication processes, highlighting the potential for further development as antiviral agents .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Antiviral | Low μM range | |

| Cytotoxicity | CC₅₀ = 44 µM |

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.